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molecular formula C12H12N2O4 B8505225 5-Ethoxy-6-methoxy-8-nitroquinoline

5-Ethoxy-6-methoxy-8-nitroquinoline

Cat. No. B8505225
M. Wt: 248.23 g/mol
InChI Key: PFMHHQMJDCBXIZ-UHFFFAOYSA-N
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Patent
US04554279

Procedure details

The water washings of the crude 5-ethoxy-6-methoxy-8-nitroquinoline were acidified with acetic acid and basified with sodium bicarbonate to give 0.44 g of 5-hydroxy-6-methoxy-8-nitroquinoline.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O.C([O:4][C:5]1[C:14]([O:15][CH3:16])=[CH:13][C:12]([N+:17]([O-:19])=[O:18])=[C:11]2[C:6]=1[CH:7]=[CH:8][CH:9]=[N:10]2)C.C(=O)(O)[O-].[Na+]>C(O)(=O)C>[OH:4][C:5]1[C:14]([O:15][CH3:16])=[CH:13][C:12]([N+:17]([O-:19])=[O:18])=[C:11]2[C:6]=1[CH:7]=[CH:8][CH:9]=[N:10]2 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC1=C2C=CC=NC2=C(C=C1OC)[N+](=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1=C2C=CC=NC2=C(C=C1OC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.44 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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